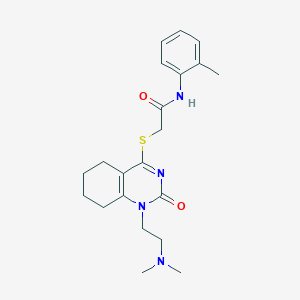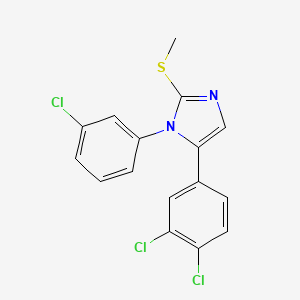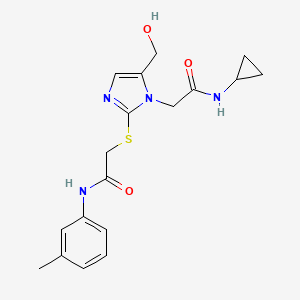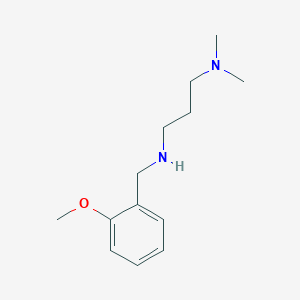![molecular formula C17H15Cl2NO4 B2487407 Acide 2-{[2-(3,4-dichlorophénoxy)acétyl]amino}-3-phénylpropanoïque CAS No. 1008248-63-2](/img/structure/B2487407.png)
Acide 2-{[2-(3,4-dichlorophénoxy)acétyl]amino}-3-phénylpropanoïque
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex organic molecules like 2-{[2-(3,4-Dichlorophenoxy)acetyl]amino}-3-phenylpropanoic acid often involves multi-step chemical reactions, employing strategic functional group transformations to achieve the desired product. Studies on related compounds, such as the practical synthesis of (2S,3S)-3-amino-2-hydroxy-4-phenylbutyric acid, showcase the importance of diastereoselective steps and the use of specific reagents for key transformations (Shibata, Itoh, & Terashima, 1998). These methodologies can be adapted for the synthesis of our compound of interest, highlighting the relevance of tailored synthetic routes for complex organic molecules.
Molecular Structure Analysis
The molecular structure of organic compounds plays a crucial role in determining their chemical reactivity and physical properties. For compounds similar to 2-{[2-(3,4-Dichlorophenoxy)acetyl]amino}-3-phenylpropanoic acid, studies have focused on the characterization and analysis of their structure using various spectroscopic techniques. For instance, the synthesis and structural characterization of triorganotin(IV) complexes offer insights into molecular configurations and the impact of substituents on the overall molecular architecture (Baul, Dutta, Rivarola, Butcher, & Smith, 2002).
Chemical Reactions and Properties
The reactivity of 2-{[2-(3,4-Dichlorophenoxy)acetyl]amino}-3-phenylpropanoic acid with other chemical entities is influenced by its functional groups and molecular structure. Research on similar compounds, such as the synthesis and antimicrobial activity of pyrazoline derivatives, illustrates the potential chemical reactions these compounds can undergo and their resultant properties (Guna, Bhadani, Purohit, & Purohit, 2015). These insights are pivotal for understanding the chemical versatility and potential applications of our compound of interest.
Physical Properties Analysis
The physical properties of organic compounds, including melting point, solubility, and crystallinity, are vital for their practical applications. Investigations into related compounds, such as the crystallization-induced chiral inversion for the synthesis of (S)-2-acetylthio-3-phenylpropanoic acid, highlight the importance of physical properties in the synthesis and application of organic molecules (Chen, Zhu, Skonezny, Rosso, & Venit, 2004).
Applications De Recherche Scientifique
Réhabilitation environnementale
Ce composé a été utilisé dans la dégradation de l'acide 2,4-dichlorophénoxyacétique, un perturbateur endocrinien, en utilisant un photocatalyseur d'oxyde métallique mixte CeO2–Bi2O3 sous irradiation de lumière visible . Le matériau synthétisé s'est avéré être très actif dans la région visible, affichant 91 % de dégradation en 780 minutes pour l'herbicide 2,4-D testé .
Agents anti-inflammatoires
L'acide 2-(2,4-dichlorophénoxy)acétique et ses dérivés, y compris l'"acide 2-{[2-(3,4-dichlorophénoxy)acétyl]amino}-3-phénylpropanoïque", sont des agents anti-inflammatoires prometteurs capables d'inhiber sélectivement l'enzyme COX-2 .
Régulateur de croissance des plantes
L'acide 2,4-dichlorophénoxyacétique, un composant du composé en question, est une auxine synthétique et trouve une application comme régulateur de croissance des plantes . Il est utilisé pour augmenter la production de latex des vieux arbres à caoutchouc .
Adsorption et dégradation photo-Fenton
Ce composé a été étudié pour son adsorption et sa dégradation photo-Fenton de l'herbicide acide 2,4-dichlorophénoxyacétique (2,4-D) dans différentes conditions d'application .
Synthèse de nouveaux dérivés
Le composé a été utilisé dans la synthèse d'une série de nouveaux dérivés de l'acide 2-(2,4-dichlorophénoxy)acétique-2-(2,4-dichlorophénoxy)-N-(2,2,2-trichloro-1-(3-arylthiouréido)éthyl)acétamides . Ces dérivés ont des applications potentielles dans divers domaines, y compris la chimie médicinale .
Études d'amarrage moléculaire
Des études d'amarrage moléculaire ont été menées avec COX-2 pour établir les perspectives des composés synthétisés en tant qu'agents anti-inflammatoires potentiels . Les structures des composés synthétisés interagissent efficacement avec le site actif de COX-2 et surpassent l'acide 2-(2,4-dichlorophénoxy)acétique en termes de force du complexe formé avec cette enzyme .
Propriétés
IUPAC Name |
2-[[2-(3,4-dichlorophenoxy)acetyl]amino]-3-phenylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2NO4/c18-13-7-6-12(9-14(13)19)24-10-16(21)20-15(17(22)23)8-11-4-2-1-3-5-11/h1-7,9,15H,8,10H2,(H,20,21)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYGWIOOVMWKVHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)COC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Isopropyl[3-(2,2,2-trifluoroethoxy)benzyl]amine](/img/structure/B2487324.png)
![2,4-difluoro-N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2487325.png)

![4-methyl-N-[2-oxo-3-phenyl-2,3-dihydro-4(1H)-quinazolinyliden]benzenesulfonamide](/img/structure/B2487328.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-N-(4-isopropylphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2487330.png)


![[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)methanone](/img/structure/B2487337.png)
![7'-Ethoxy-1-methyl-2'-(4-methylphenyl)-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B2487340.png)

![N-(4,5-Dihydro-[1,2,4]triazolo[4,3-a]quinolin-1-ylmethyl)but-2-ynamide](/img/structure/B2487342.png)

![N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-methoxybenzamide](/img/structure/B2487345.png)
